molecular formula C20H25N3O3 B2988731 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide CAS No. 953158-45-7

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2988731
CAS No.: 953158-45-7
M. Wt: 355.438
InChI Key: PZDGPTVCGHRURK-UHFFFAOYSA-N
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Description

N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is an oxalamide derivative featuring a piperidine core substituted at the N-position with a furan-2-ylmethyl group and at the C4 position with a methylene linker. The oxalamide backbone connects this piperidine moiety to a p-tolyl (4-methylphenyl) group at the N2 position.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-4-6-17(7-5-15)22-20(25)19(24)21-13-16-8-10-23(11-9-16)14-18-3-2-12-26-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDGPTVCGHRURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Piperidine Ring : Known for its therapeutic effects.
  • Furan Moiety : Enhances reactivity and may contribute to pharmacological properties.
  • Oxalamide Group : Implicated in various biological interactions.

The molecular formula of this compound is C21H27N3O4C_{21}H_{27}N_{3}O_{4} with a molecular weight of 385.5 g/mol. The unique combination of these functional groups may lead to distinctive biological activities compared to similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : This can be achieved through a Mannich reaction, where formaldehyde reacts with a secondary amine and a carbonyl compound.
  • Attachment of the Furan Ring : A Friedel-Crafts alkylation reaction introduces the furan moiety into the piperidine structure.
  • Formation of the Oxalamide Group : The final step involves reacting the furan-piperidine intermediate with oxalyl chloride and an appropriate amine.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structural features may inhibit cancer cell proliferation by targeting specific enzymes involved in cancer pathways. Molecular docking studies suggest that this compound could effectively bind to active sites of enzymes related to cancer metabolism, although further in vitro and in vivo studies are necessary to confirm these findings.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially modulating inflammatory pathways through its interaction with specific receptors or enzymes.

HIV Entry Inhibition

While not directly tested on HIV, analogs of oxalamides have shown promise as inhibitors of HIV entry by blocking the gp120-CD4 interaction, suggesting that this compound could exhibit similar mechanisms .

Study 1: Anticancer Potential

In a study investigating the anticancer properties of oxalamide derivatives, N1-substituted compounds exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the piperidine and furan components in enhancing biological activity .

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition, revealing that certain oxalamides could inhibit metalloenzymes involved in disease pathways. The presence of the oxalamide group was crucial for this inhibitory activity, indicating potential therapeutic applications .

Applications

The potential applications for this compound include:

  • Pharmaceutical Development : As a lead compound for developing drugs targeting cancer or inflammatory diseases.
  • Biochemical Probes : For studying specific biological processes due to its ability to interact with various molecular targets.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features

The target compound’s uniqueness lies in its furan-2-ylmethyl-piperidine and p-tolyl substituents. Below is a comparative analysis of structurally related oxalamides:

Table 1: Structural Comparison of Selected Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Key Functional Groups Molecular Formula Molecular Weight Yield (%) HPLC Purity (%) Source
N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide (Target) (1-(Furan-2-ylmethyl)piperidin-4-yl)methyl p-Tolyl (4-methylphenyl) Furan, Piperidine, Oxalamide C21H25N3O3* ~367.45* N/A N/A -
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCOOH (9) (5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl 4-Chlorophenyl Thiazole, Hydroxyethyl, Piperidine C22H29ClN4O5S 505.00 55 >95
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, Pyridine C19H21N3O4 355.39 N/A N/A
N1-(Isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl Isoxazol-3-yl Tetrahydropyran, Piperidine, Isoxazole C16H24N4O4 336.39 N/A N/A
N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl Pyridin-2-ylmethyl Furan, Piperazine, Pyridine C24H27N5O3 433.50 N/A N/A

*Estimated based on structural analysis.

Key Observations:
  • Heterocyclic Diversity : The target compound’s furan substituent distinguishes it from thiazole (–2), pyridine (), and isoxazole () derivatives. Furan’s electron-rich nature may influence binding interactions or metabolic stability compared to other heterocycles.
  • Piperidine Modifications : Unlike piperidines substituted with hydroxyethyl-thiazole () or tetrahydropyran (), the target’s furan-2-ylmethyl group introduces steric and electronic variations.
Key Observations:
  • Synthetic Yields : Yields for similar oxalamides range from 23% () to 55% (), suggesting moderate efficiency in oxalamide synthesis.
  • Purity : HPLC purity exceeds 90% for most compounds (–2), indicating robust purification protocols.
  • Spectral Signatures : 1H NMR signals for piperidine (δH 1.10–2.20), hydroxyethyl (–CH2–OH, δH 3.56), and aryl protons (δH 7.20–7.82) are consistent across derivatives .

Metabolic and Toxicological Considerations

  • The target compound’s furan group may undergo oxidation, but this remains speculative without direct data.
  • Safety Margins: For flavoring oxalamides (e.g., S336), a NOEL of 100 mg/kg/day in rats provides safety margins >33 million . Structural similarity suggests comparable safety for the target compound, though substituent-specific toxicity (e.g., furan hepatotoxicity) requires evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving piperidine and oxalamide intermediates. For example, the Chan–Evans–Lam coupling (a Cu-mediated C–N bond formation) is effective for introducing the furan-2-ylmethyl and p-tolyl groups . Key parameters include catalyst loading (e.g., Cu(OAc)₂), solvent choice (DCM or THF), and reaction temperature (typically 50–80°C). Purification via column chromatography or recrystallization is critical for yield optimization. Reaction progress should be monitored using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylene signals) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for in vitro studies) .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Receptor Binding Assays : Screen for affinity toward opioid or serotonin receptors due to the piperidine-oxalamide scaffold .
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to explore anticancer potential .

Q. What safety precautions are critical when handling this compound during experimental procedures?

  • Methodological Answer : Follow GHS guidelines for acute toxicity and skin/eye irritation:

  • Use PPE (gloves, lab coat, goggles) to prevent contact .
  • Work in a fume hood to avoid inhalation of aerosols .
  • Store in a cool, dry place away from ignition sources .

Advanced Research Questions

Q. What strategies can be employed to optimize the Chan–Evans–Lam coupling step in the synthesis of this oxalamide derivative?

  • Methodological Answer :

  • Catalyst Optimization : Test Cu(I)/Cu(II) sources (e.g., CuBr vs. Cu(OAc)₂) and ligands (e.g., 1,10-phenanthroline) to enhance reactivity .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of boronic acid intermediates.
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Q. How can contradictory biological activity data between studies be resolved methodologically?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent molar concentrations across assays .
  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Batch Reprodubility : Compare results from independently synthesized batches to rule out impurities .

Q. What computational methods support the structure-activity relationship (SAR) analysis for modifying the furan and p-tolyl moieties?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., μ-opioid receptor) using AutoDock Vina .
  • QM/MM Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on furan) on binding affinity .
  • ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How does the introduction of a furan moiety impact the compound’s metabolic stability compared to other aromatic groups?

  • Methodological Answer :

  • Liver Microsome Assays : Compare half-life (t₁/₂) of furan-containing analogs vs. phenyl/thiophene derivatives .
  • CYP450 Inhibition Screening : Identify metabolic pathways using recombinant enzymes (e.g., CYP3A4) .
  • Stability in Biological Media : Incubate the compound in plasma/PBS and monitor degradation via LC-MS .

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